Skp2 Inhibitor C1

説明

Skp2 Inhibitor C1 (SKPin C1) is a small molecule inhibitor targeting the S-phase kinase-associated protein 2 (Skp2), which is part of the SCF (Skp1-Cullin1-F-box) E3 ligase complex. Skp2 plays a crucial role in cell cycle progression by mediating the ubiquitination and subsequent proteasomal degradation of cell cycle regulators such as p27, a cyclin-dependent kinase inhibitor. Overexpression of Skp2 has been implicated in various human cancers, making it a potential target for cancer therapy .

Synthesis Analysis

The synthesis of Skp2 inhibitors like C1 is not explicitly detailed in the provided data. However, the development of such inhibitors is likely a result of high-throughput in silico screening of chemical libraries, followed by chemical synthesis and optimization for increased efficacy and specificity .

Molecular Structure Analysis

While the exact molecular structure of Skp2 Inhibitor C1 is not described in the provided data, its function suggests that it has a specific binding affinity for the Skp2 protein, allowing it to effectively inhibit the interaction between Skp2 and its substrates, such as p27 .

Chemical Reactions Analysis

Skp2 Inhibitor C1 functions by blocking the ubiquitination of target proteins like p27, thereby preventing their degradation. This leads to the accumulation of these proteins in the cell, which can result in cell cycle arrest and inhibition of cancer cell proliferation .

Physical and Chemical Properties Analysis

The physical and chemical properties of Skp2 Inhibitor C1, such as solubility, stability, and molecular weight, are not provided. However, its efficacy in various in vitro and in vivo models suggests that it has suitable pharmacokinetic properties for use as a therapeutic agent .

Relevant Case Studies

Several studies have demonstrated the therapeutic potential of Skp2 Inhibitor C1 in various cancer models. For instance, in endometrial cancer, Skp2 Inhibitor C1 stabilized p27 in the nucleus, inhibited cell proliferation, and was not cytotoxic . In the context of MERS-Coronavirus infection, inhibition of Skp2 enhanced autophagy and reduced viral replication . In prostate cancer, Skp2 Inhibitor C1 downregulated critical oncogenes and hindered cancer progression . Additionally, Skp2 Inhibitor C1 has shown promise in restricting cancer stem cell traits and cancer progression , and it has been identified to have antidepressive properties in mice . In uveal melanoma, Skp2 Inhibitor C1 suppressed cell proliferation by blocking the ubiquitylation of p27 . Lastly, in multiple myeloma, SKPin C1 decreased cell viability and proliferation and induced apoptosis .

科学的研究の応用

Oncology: Inhibition of Tumor Growth

Skp2 Inhibitor C1 is used in the field of oncology for the inhibition of tumor growth . It specifically targets the Skp2-p27 interaction interface to block their binding , resulting in the decreased ubiquitination of p27 and cellular G1 phase arrest . This leads to the inhibition of cell proliferation, which is a key factor in tumor growth .

Uveal Melanoma Treatment

In the treatment of Uveal Melanoma (UM), Skp2 Inhibitor C1 plays a significant role . It essentially inhibits the growth of UM cells both in vivo and in vitro . The inhibitor decreases the degradation of p27 by blocking ubiquitylation of p27, resulting in p27 accumulation and cell cycle arrest in UM cells . This suppression of UM cell proliferation provides new options and possibilities for targeted therapies in UM .

Multiple Myeloma Treatment

Skp2 Inhibitor C1 is also used in the treatment of Multiple Myeloma (MM) . Treatment with SKPin C1 or Skp2 knockdown increased p27 protein levels in U266 and RPMI 8226 cells by preventing p27 from being ubiquitinated . This slows the cell cycle, inhibits cell proliferation, and triggers apoptosis . Therefore, this study suggested SKPin C1 as a potent inhibitor against aberrant proliferation and immortalization of MM .

Antidepressant-like Effect

Skp2 Inhibitor C1 has been shown to have an antidepressant-like effect in mouse models . It was administered at doses of 5 mg/kg and 10 mg/kg, three times within 24 hours (24, 5, and 1 hour before the test) . The tests used to measure this effect were the tail suspension test (TST), forced swimming test (FST), and social interaction test (SIT) .

Treatment of Nasopharyngeal Carcinoma (NPC)

Skp2 Inhibitor C1 has been used in the treatment of nasopharyngeal carcinoma (NPC) . Depletion of Skp2 sensitized cells to cisplatin treatment, highlighting a promising approach for Skp2 targeting therapy in NPC treatment .

Inhibition of Lung Cancer Cell Lines

Skp2 Inhibitor C1 has been found to be more efficient than non-structure-based compounds in inhibiting lung cancer cell lines H520, H69, H196 and primary mouse small cell lung cancer (SCLC) cells . The IC50 value of Skp2 inhibitor SKPin C1 was lower than MLN4924 and Flavokawain A .

Treatment of Metastatic Melanoma

Skp2 Inhibitor C1 has an inhibitory effect on metastatic melanoma cells . It slows the cell cycle, inhibits cell proliferation, and triggers apoptosis . This provides a new approach for the treatment of metastatic melanoma .

Treatment of Chronic Depression

Skp2 Inhibitor C1 has been shown to have an antidepressant-like effect in mouse models . It was administered at doses of 5 mg/kg and 10 mg/kg, three times within 24 hours (24, 5, and 1 hour before the test) . The tests used to measure this effect were the tail suspension test (TST), forced swimming test (FST), and social interaction test (SIT) .

Sensitizing Cells to Cisplatin Treatment

Depletion of Skp2 sensitized cells to cisplatin treatment, highlighting a promising approach for Skp2 targeting therapy in nasopharyngeal carcinoma (NPC) treatment .

Safety And Hazards

将来の方向性

The future of Skp2 Inhibitor C1 in cancer treatment is promising. The translation of Skp2 inhibition as a cancer treatment strategy to the clinic will require the identification of additional Skp2 target proteins disrupted by these small molecules, their effect on untransformed cells, and the potential for parallel degradation pathways to compensate for the loss of Skp2 function .

特性

IUPAC Name |

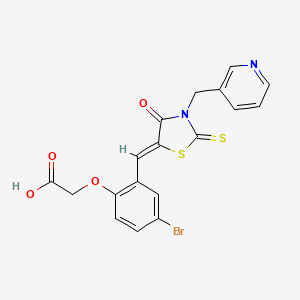

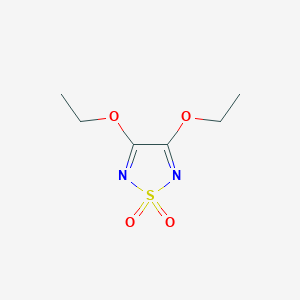

2-[4-bromo-2-[(Z)-[4-oxo-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrN2O4S2/c19-13-3-4-14(25-10-16(22)23)12(6-13)7-15-17(24)21(18(26)27-15)9-11-2-1-5-20-8-11/h1-8H,9-10H2,(H,22,23)/b15-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYCJJVVXEHZJHE-CHHVJCJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC(=O)O)SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)CN2C(=O)/C(=C/C3=C(C=CC(=C3)Br)OCC(=O)O)/SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrN2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Skp2 Inhibitor C1 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Acetyloxy)-5-nitro-1,3-phenylene]di(methylene) diacetate](/img/structure/B1310644.png)

![2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine](/img/structure/B1310654.png)

![7-Chloroimidazo[2,1-b]benzothiazole-2-methanol](/img/structure/B1310664.png)

![1-[2-(Methylsulphonyl)phenyl]piperazine](/img/structure/B1310665.png)